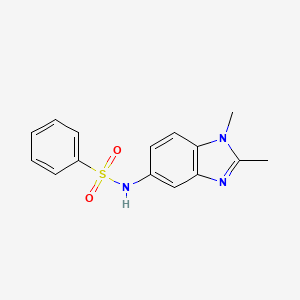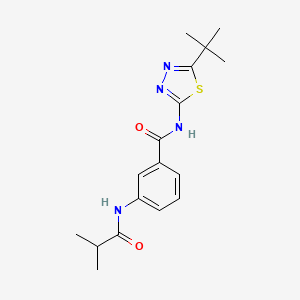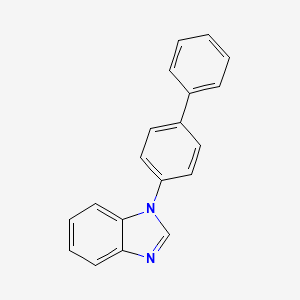![molecular formula C16H24N2O3S B5718013 N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, also known as ADMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADMS is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not yet fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of cell proliferation: this compound has been found to inhibit cell proliferation in various cancer cell lines.
2. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells, leading to their death.
3. Inhibition of inflammation: this compound has been found to inhibit inflammation by suppressing the production of inflammatory cytokines.
4. Anti-microbial activity: this compound has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has several advantages and limitations for laboratory experiments. Some of the advantages of this compound include:
1. Wide range of biochemical and physiological effects: this compound exhibits a wide range of biochemical and physiological effects, making it a versatile compound for laboratory experiments.
2. Potent activity: this compound has been found to exhibit potent activity against various targets, making it a promising candidate for drug development.
3. Relatively easy synthesis: this compound can be synthesized relatively easily using standard laboratory techniques.
Some of the limitations of this compound for laboratory experiments include:
1. Limited availability: this compound is not widely available commercially and may be difficult to obtain for laboratory experiments.
2. Limited toxicity data: Limited toxicity data is available for this compound, making it difficult to assess its safety for laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. Some of the potential future directions include:
1. Development of this compound-based anti-cancer drugs: this compound has been found to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs.
2. Development of this compound-based anti-inflammatory drugs: this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Further studies on the mechanism of action of this compound: Further studies are needed to fully understand the mechanism of action of this compound and its effects on various targets in the body.
4. Further studies on the safety and toxicity of this compound: Further studies are needed to assess the safety and toxicity of this compound for laboratory experiments and potential drug development.
Métodos De Síntesis
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 1-azepanamine to form N-(4-dimethylaminobenzenesulfonyl)-1-azepanamine. This intermediate is then reacted with ethyl oxalyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. Some of the potential applications of this compound in scientific research include:
1. Anti-tumor activity: this compound has been found to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: this compound has been found to exhibit anti-microbial activity against various bacterial and fungal strains, making it a potential candidate for the development of new anti-microbial agents.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)22(20,21)17(2)13-16(19)18-11-5-3-4-6-12-18/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWVWSNYPGFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)
![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)
![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
